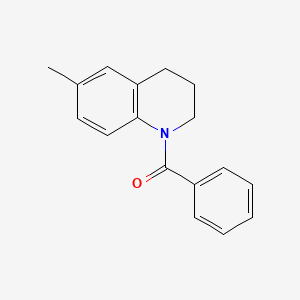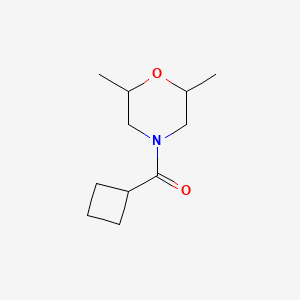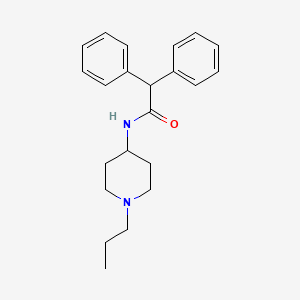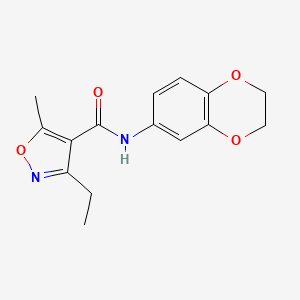
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in many cellular processes.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide exerts its effects by inhibiting this compound, which is involved in many cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting this compound, this compound can modulate many downstream signaling pathways, leading to its various therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons. It can also reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in many inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its potency and specificity as a this compound inhibitor. It can be used to study the downstream effects of this compound inhibition in various cellular processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the viability of cells.
将来の方向性
There are many future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One direction is to study its therapeutic potential in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to study its potential in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its potential as an anti-cancer agent can also be further explored.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. Its neuroprotective effects have been studied in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-11-14(9(2)21-17-11)15(18)16-10-4-5-12-13(8-10)20-7-6-19-12/h4-5,8H,3,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBLABAQBDQLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)
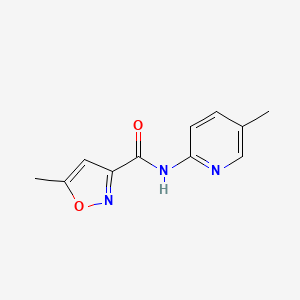
![1-[2-(4-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4430153.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4430158.png)
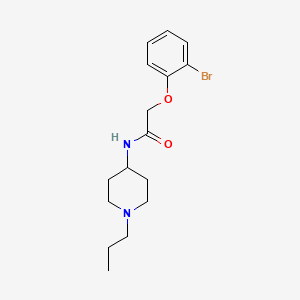
![N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430167.png)

![2-chloro-4,5-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430190.png)
![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)
